![molecular formula C10H9FN2O2 B1419061 Ethyl 6-fluoro-1H-indazole-3-carboxylate CAS No. 885279-30-1](/img/structure/B1419061.png)
Ethyl 6-fluoro-1H-indazole-3-carboxylate
Overview
Description
Ethyl 6-fluoro-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C10H9FN2O2 and a molecular weight of 208.19 . It is intended for research use only .
Molecular Structure Analysis
The molecular structure of Ethyl 6-fluoro-1H-indazole-3-carboxylate consists of an indazole core, which is a heterocyclic aromatic organic compound. This core is substituted at the 6-position with a fluorine atom and at the 3-position with an ethyl carboxylate group .Physical And Chemical Properties Analysis
Ethyl 6-fluoro-1H-indazole-3-carboxylate has a molecular weight of 208.19 and a molecular formula of C10H9FN2O2 . Additional physical and chemical properties are not specified in the retrieved sources.Scientific Research Applications
Synthesis of Pharmacologically Active Compounds
Ethyl 6-fluoro-1H-indazole-3-carboxylate serves as a precursor in the synthesis of various pharmacologically active compounds. Its indazole core is a common motif in many drug molecules due to its stability and versatile biological activities .
Anti-inflammatory Agents
Researchers have utilized Ethyl 6-fluoro-1H-indazole-3-carboxylate to develop anti-inflammatory drugs. Indazole derivatives have shown potential in reducing inflammation by inhibiting the production of pro-inflammatory mediators .
Antimicrobial Activity
The indazole nucleus, when incorporated into certain compounds, has demonstrated moderate to high activity against various bacterial strains, including Staphylococcus spp. and Escherichia coli .
Anticancer Research
Indazole derivatives, including those synthesized from Ethyl 6-fluoro-1H-indazole-3-carboxylate, are being explored for their anticancer properties. They have been found to inhibit the proliferation of cancer cells in various studies .
Development of β3-Adrenergic Receptor Agonists
This compound has been used in the design and synthesis of new 1H-indazole compounds that act as β3-adrenergic receptor agonists, which are important for treating metabolic disorders .
COX-2 Inhibition for Osteoarthritis
Ethyl 6-fluoro-1H-indazole-3-carboxylate derivatives have been investigated for their role as COX-2 inhibitors, which can potentially be used to treat osteoarthritis by reducing catabolic and inflammatory mediators .
Antihypertensive Agents
The indazole moiety is also found in antihypertensive drugs. Researchers have been exploring derivatives of Ethyl 6-fluoro-1H-indazole-3-carboxylate for their potential to lower blood pressure .
Tyrosine Kinase Inhibition
Some indazole-based compounds synthesized from Ethyl 6-fluoro-1H-indazole-3-carboxylate act as tyrosine kinase inhibitors, which are used in targeted cancer therapies .
Safety and Hazards
properties
IUPAC Name |
ethyl 6-fluoro-1H-indazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)9-7-4-3-6(11)5-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZNGUIYZAUVNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657880 | |
Record name | Ethyl 6-fluoro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-fluoro-1H-indazole-3-carboxylate | |
CAS RN |
885279-30-1 | |
Record name | Ethyl 6-fluoro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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